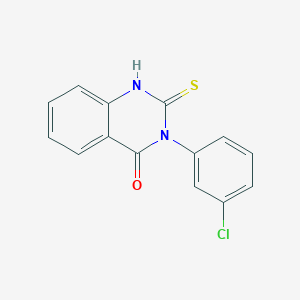

3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one

概要

説明

3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure with a chloro-substituted phenyl group and a mercapto group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one typically involves the condensation of 3-chloroaniline with isothiocyanates, followed by cyclization. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in a polar solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Oxidation Reactions

The mercapto (-SH) group undergoes oxidation under controlled conditions:

-

Formation of disulfides : Oxidation with mild agents like H<sub>2</sub>O<sub>2</sub> or I<sub>2</sub> leads to dimerization via S–S bond formation.

-

Sulfonic acid derivatives : Strong oxidizing agents (e.g., KMnO<sub>4</sub>) convert the -SH group to -SO<sub>3</sub>H .

Example Reaction Conditions

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Disulfide dimer | 85% | |

| KMnO<sub>4</sub> (acidic) | 2-Sulfonylquinazolin-4-one | 72% |

Substitution Reactions

The chloro and mercapto groups participate in nucleophilic substitution:

-

Chloro group replacement : Reacts with amines (e.g., NH<sub>3</sub>, alkylamines) to form amino derivatives .

-

Mercapto group alkylation : Treatment with alkyl halides (e.g., CH<sub>3</sub>I) yields thioether derivatives .

Key Reactions

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| 3-(3-Chloro-phenyl) | NH<sub>3</sub> (ethanol) | 3-(3-Amino-phenyl)-2-mercapto... | Anticancer agents |

| 3-(3-Chloro-phenyl) | CH<sub>3</sub>I (K<sub>2</sub>CO<sub>3</sub>) | 2-Methylthio derivative | Enzyme inhibition |

Cyclization and Ring Modification

The quinazolinone core facilitates cyclization:

-

Formation of fused heterocycles : Reacts with α,β-unsaturated carbonyls to form pyrimidine-fused systems .

-

Reduction of the pyrimidine ring : Catalytic hydrogenation (Pd/C) yields dihydroquinazolinones .

Mechanistic Insight

-

Cyclization often involves β-cyclodextrin-assisted green synthesis in aqueous media .

-

Reduction preserves the chloro-phenyl group while saturating the pyrimidine ring .

Interaction with Electrophiles

The mercapto group acts as a nucleophile in electrophilic aromatic substitution:

-

S-Alkylation : Reacts with alkyl halides (e.g., 1-chloro-4-iodobutane) to form thioether-linked derivatives .

Synthetic Example

text3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one + 1-chloro-3-iodopropane → 3-(3-Chloro-phenyl)-2-(3-chloropropylthio)-3H-quinazolin-4-one Conditions: DMF, 60°C, 12h → Yield: 51%[2]

Comparative Reactivity with Analogues

Biological Activity Correlations

Reaction products exhibit modified bioactivity:

科学的研究の応用

Medicinal Chemistry

The compound is primarily investigated for its anticancer properties . Research indicates that it can inhibit specific enzymes and pathways involved in cancer cell proliferation. Notably, studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting a promising role as a potential therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer applications, 3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one exhibits antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for further exploration in the development of new antimicrobial agents.

Materials Science

This compound is also being explored for its potential applications in materials science . Its unique electronic and optical properties may enable the development of advanced materials with specific functionalities, such as sensors or electronic devices.

Pharmacokinetics

Research suggests that compounds similar to this compound are metabolized in the liver, often involving the cytochrome P450 enzyme system (specifically CYP2D6). Understanding these pharmacokinetic properties is crucial for evaluating its therapeutic potential and safety profile.

Chemical Reactions

The compound can undergo several chemical reactions:

- Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

- Reduction: The quinazolinone core can be reduced to yield dihydroquinazolinones.

- Substitution: The chloro group can be substituted with various nucleophiles.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Acidic or neutral conditions |

| Reduction | Sodium borohydride, lithium aluminum hydride | Basic conditions |

| Substitution | Sodium hydride, potassium tert-butoxide | Basic conditions |

Anticancer Research

In recent studies, this compound demonstrated significant cytotoxicity against multiple cancer cell lines. For instance, it was observed to inhibit proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways. These findings underscore the need for further clinical investigations to validate its efficacy and safety in human subjects.

Antimicrobial Studies

Research has shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. In vitro studies indicated that it could effectively inhibit bacterial growth at low concentrations, suggesting potential for development into a novel antimicrobial agent.

作用機序

The mechanism of action of 3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, in cancer research, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways that promote cell growth and survival. The mercapto group can also form covalent bonds with cysteine residues in proteins, further modulating their activity.

類似化合物との比較

Similar Compounds

3-Chloromethcathinone: A synthetic cathinone with a similar chloro-substituted phenyl group but different core structure.

Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups and biological activities.

Uniqueness

3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is unique due to its combination of a quinazolinone core with a mercapto group and a chloro-substituted phenyl group

生物活性

3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure

The compound's structure features a quinazolinone core with a chloro-substituted phenyl group and a mercapto group, contributing to its biological properties. The chemical formula is , indicating the presence of chlorine, nitrogen, and sulfur atoms that may influence its reactivity and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of quinazolinone derivatives in cancer therapy. A study investigating various quinazolinone-thiazole hybrids demonstrated significant cytotoxic effects against several cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The compound this compound exhibited notable cytotoxicity with an IC50 value of approximately 10 µM against the PC3 cell line .

Table 1: Cytotoxicity Data of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC3 | 10 |

| A3 (another derivative) | MCF-7 | 10 |

| A5 (another derivative) | HT-29 | 12 |

Furthermore, another study reported that quinazolinone derivatives showed cytotoxicity ranging from 2 to 30-fold more potent than the positive control lapatinib against MCF7 cell lines . The mechanism of action appears to involve inhibition of key protein kinases such as CDK2 and EGFR.

Antibacterial Activity

The antibacterial properties of this compound were evaluated against various bacterial strains. The compound demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In comparison to established antibiotics like chloramphenicol, this compound showed promising results, suggesting its potential as an antibacterial agent .

Table 2: Antibacterial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Chloramphenicol | Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

Antifungal Activity

While the compound exhibited moderate antibacterial activity, its antifungal effects were reported to be weak or negligible against common fungal strains such as Aspergillus flavus and Penicillium italicum . This highlights the selective nature of its biological activity.

The biological activity of quinazolinones is often attributed to their ability to inhibit various enzymes involved in cancer progression and bacterial growth. Studies have shown that compounds like this compound can act as inhibitors of multiple tyrosine kinases, which are crucial in signaling pathways related to cell proliferation and survival. Molecular docking studies suggest that these compounds interact with ATP-binding sites on kinases like CDK2 and EGFR, leading to their inhibitory effects .

Case Studies

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of a series of quinazolinone derivatives, it was found that those containing the mercapto group had enhanced activity against multiple cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment .

- Antimicrobial Testing : A separate investigation into the antimicrobial properties revealed that while certain derivatives were effective against bacteria, they lacked significant antifungal activity. This was determined through agar diffusion methods comparing the new compounds to standard antibiotics .

特性

IUPAC Name |

3-(3-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-9-4-3-5-10(8-9)17-13(18)11-6-1-2-7-12(11)16-14(17)19/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJSTKNFJYVLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351582 | |

| Record name | 3-(3-chloro-phenyl)-2-mercapto-3h-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028-38-2 | |

| Record name | MLS002920161 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-chloro-phenyl)-2-mercapto-3h-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。